![molecular formula C21H16N2O3S2 B2580911 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896343-50-3](/img/structure/B2580911.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

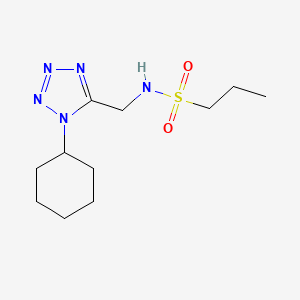

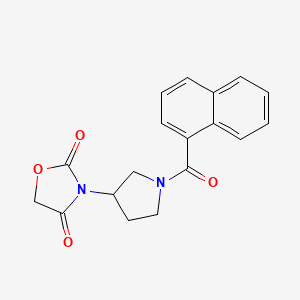

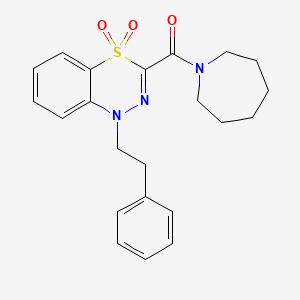

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole derivatives have been reported to show remarkable antitumor potential against different cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, or S-oxidation/S-F bond formation/SuFEx approach .Physical And Chemical Properties Analysis

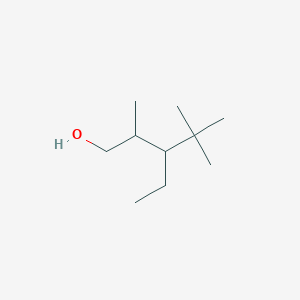

The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Staining

Benzothiazole derivatives, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding property has made Hoechst derivatives popular as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. These compounds also find uses as radioprotectors and topoisomerase inhibitors, serving as a starting point for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Applications

Benzofused thiazole derivatives have been developed as potential antioxidant and anti-inflammatory agents. The study demonstrates the in vitro anti-inflammatory and antioxidant activities of synthesized benzofused thiazole derivatives. These compounds show significant activity against reactive species such as H2O2, DPPH, SO, and NO. Docking simulations also supported their potential as anti-inflammatory agents (Raut et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole scaffold is crucial in medicinal chemistry due to its wide range of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These activities make benzothiazole a rapidly developing compound in medicinal chemistry, with derivatives showing enhanced activities and less toxic effects (Bhat & Belagali, 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including those incorporating benzothiazole fragments, are utilized in the development of optoelectronic materials. These compounds are part of luminescent small molecules and chelate compounds, highlighting their applications related to photo- and electroluminescence. The inclusion of benzothiazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of benzothiazole derivatives beyond biomedical applications (Lipunova et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHMFCIXFOFQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2580828.png)

![Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2580836.png)

![tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate](/img/structure/B2580840.png)

![Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2580841.png)

![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)

![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2580844.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2580845.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)

![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)